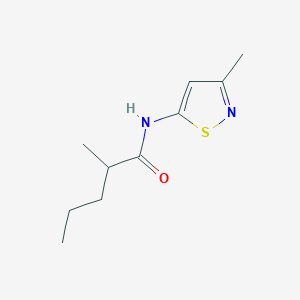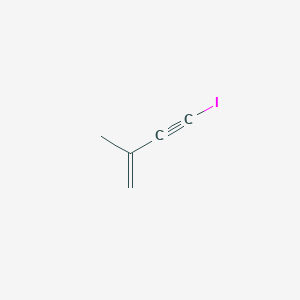
4-Iodo-2-methylbut-1-en-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-2-methylbut-1-en-3-yne is an organic compound with the molecular formula C5H5I. It is a derivative of butyne, featuring an iodine atom and a methyl group attached to the carbon chain. This compound is of interest due to its unique structure, which combines both alkyne and alkene functionalities, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 4-Iodo-2-methylbut-1-en-3-yne typically involves the iodination of 2-methylbut-1-en-3-yne. One common method is the reaction of 2-methylbut-1-en-3-yne with iodine in the presence of a suitable catalyst, such as silver nitrate or copper(I) iodide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Análisis De Reacciones Químicas
4-Iodo-2-methylbut-1-en-3-yne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.
Addition Reactions: The compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles, resulting in the formation of dihaloalkenes or haloalkanes.
Oxidation and Reduction: It can be oxidized to form corresponding ketones or carboxylic acids, and reduced to yield alkanes or alkenes.
Aplicaciones Científicas De Investigación
4-Iodo-2-methylbut-1-en-3-yne is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Analytical Chemistry: The compound is used as a reagent in analytical studies, such as determining the aroma compounds in various substances using pyrolysis gas chromatography-mass spectrometry techniques.
Material Science: It is employed in the synthesis of functionalized cyclic boronates, which are important in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Iodo-2-methylbut-1-en-3-yne involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions, while the alkyne and alkene functionalities allow for addition reactions. These reactions proceed through the formation of carbocation or carbanion intermediates, depending on the reaction conditions .
Comparación Con Compuestos Similares
4-Iodo-2-methylbut-1-en-3-yne can be compared with other similar compounds, such as:
2-Methylbut-1-en-3-yne: Lacks the iodine atom, making it less reactive in substitution reactions but still useful in addition reactions.
4-Bromo-2-methylbut-1-en-3-yne: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
2-Methylbut-1-en-3-yne: Another similar compound without the halogen atom, used in different synthetic applications
Propiedades
Número CAS |
64106-96-3 |
|---|---|
Fórmula molecular |
C5H5I |
Peso molecular |
192.00 g/mol |
Nombre IUPAC |
4-iodo-2-methylbut-1-en-3-yne |
InChI |
InChI=1S/C5H5I/c1-5(2)3-4-6/h1H2,2H3 |
Clave InChI |
MYRQLMADHQGPKU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C#CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


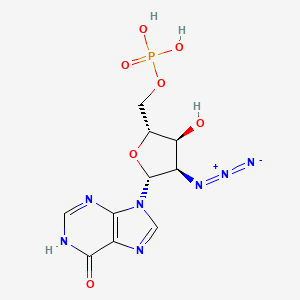
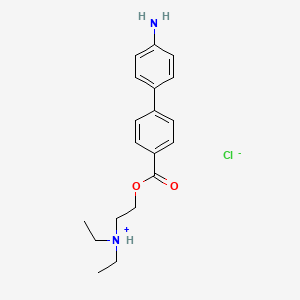
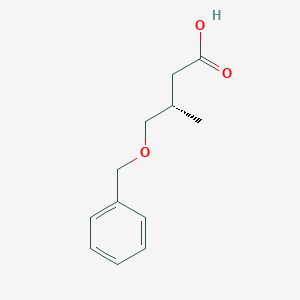
![2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate](/img/structure/B14498979.png)
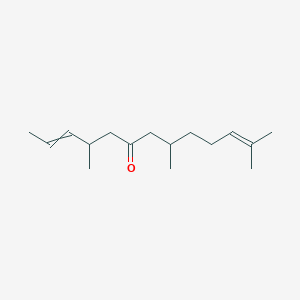
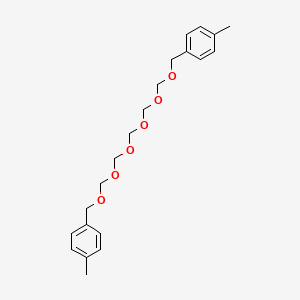
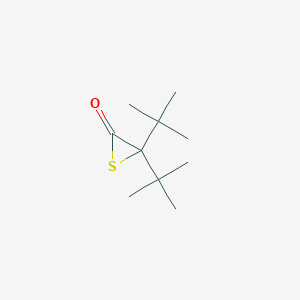
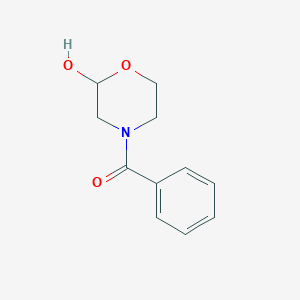
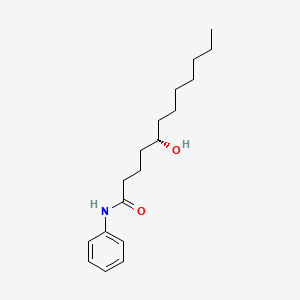
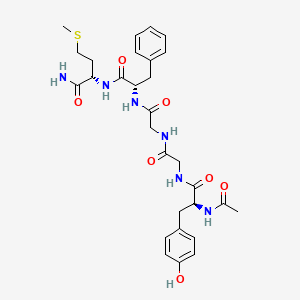
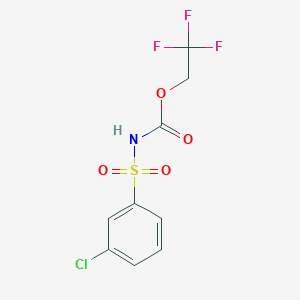
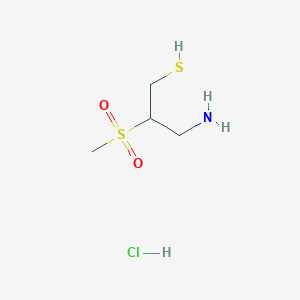
![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)
